molecular formula C10H17ClO B8506210 1-Isopropylcyclohexanoyl chloride

1-Isopropylcyclohexanoyl chloride

Cat. No. B8506210
M. Wt: 188.69 g/mol
InChI Key: HYSKLEUURQKFSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04296093

Procedure details

1-isopropylcyclohexanoyl chloride was prepared from 1-isopropylcyclohexanoic acid and thionyl chloride. A solution of this acid chloride (2.6 g) in ether (25 ml) was added dropwise to a stirred solution of ethylamine (5 ml of a 70% solution in water) in ether (100 ml). After 2 hours the ethereal solution was washed with dilute hydrochloric acid and water, dried (MgSO4) and concentrated to give a white solid. This was recrystallised from petroleum ether (bp. 40°-60°) to give N-ethyl-1-isopropylcyclohexanamide, mp. 101°-2°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
acid chloride
Quantity
2.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1([C:10]([OH:12])=[O:11])[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]1)([CH3:3])[CH3:2].S(Cl)([Cl:15])=O.[CH2:17]([NH2:19])[CH3:18]>CCOCC.O>[CH:1]([C:4]1([C:10]([Cl:15])=[O:12])[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]1)([CH3:3])[CH3:2].[CH2:17]([NH:19][C:10]([C:4]1([CH:1]([CH3:3])[CH3:2])[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9]1)=[O:11])[CH3:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C1(CCCCC1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
acid chloride
Quantity
2.6 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
25 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
After 2 hours the ethereal solution was washed with dilute hydrochloric acid and water
Duration
2 h
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a white solid
CUSTOM
Type
CUSTOM
Details
This was recrystallised from petroleum ether (bp. 40°-60°)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1(CCCCC1)C(=O)Cl
Name
Type
product
Smiles
C(C)NC(=O)C1(CCCCC1)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04296093

Procedure details

1-isopropylcyclohexanoyl chloride was prepared from 1-isopropylcyclohexanoic acid and thionyl chloride. A solution of this acid chloride (2.6 g) in ether (25 ml) was added dropwise to a stirred solution of ethylamine (5 ml of a 70% solution in water) in ether (100 ml). After 2 hours the ethereal solution was washed with dilute hydrochloric acid and water, dried (MgSO4) and concentrated to give a white solid. This was recrystallised from petroleum ether (bp. 40°-60°) to give N-ethyl-1-isopropylcyclohexanamide, mp. 101°-2°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
acid chloride
Quantity
2.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1([C:10]([OH:12])=[O:11])[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]1)([CH3:3])[CH3:2].S(Cl)([Cl:15])=O.[CH2:17]([NH2:19])[CH3:18]>CCOCC.O>[CH:1]([C:4]1([C:10]([Cl:15])=[O:12])[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]1)([CH3:3])[CH3:2].[CH2:17]([NH:19][C:10]([C:4]1([CH:1]([CH3:3])[CH3:2])[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9]1)=[O:11])[CH3:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C1(CCCCC1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
acid chloride
Quantity
2.6 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
25 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
After 2 hours the ethereal solution was washed with dilute hydrochloric acid and water
Duration
2 h
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a white solid
CUSTOM
Type
CUSTOM
Details
This was recrystallised from petroleum ether (bp. 40°-60°)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1(CCCCC1)C(=O)Cl
Name
Type
product
Smiles
C(C)NC(=O)C1(CCCCC1)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.